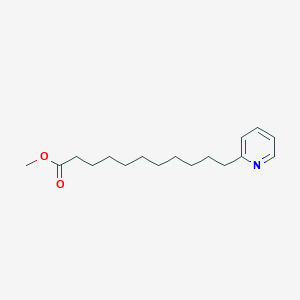
Methyl 11-(pyridin-2-YL)undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 11-(pyridin-2-YL)undecanoate is an organic compound that features a pyridine ring attached to an undecanoate ester. This compound is of interest due to its unique structure, which combines the properties of both pyridine and ester functional groups. Pyridine is a basic heterocyclic organic compound with the formula C5H5N, and it is known for its aromaticity and ability to participate in various chemical reactions. The undecanoate ester moiety contributes to the compound’s hydrophobic character and potential for use in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(pyridin-2-YL)undecanoate typically involves the esterification of 11-(pyridin-2-YL)undecanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
11-(pyridin-2-YL)undecanoic acid+methanolacid catalystMethyl 11-(pyridin-2-YL)undecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 11-(pyridin-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4); typically carried out in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 11-(pyridin-2-YL)undecanol.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
科学的研究の応用
Methyl 11-(pyridin-2-YL)undecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of Methyl 11-(pyridin-2-YL)undecanoate is largely dependent on its interaction with specific molecular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
類似化合物との比較
Methyl 11-(pyridin-2-YL)undecanoate can be compared with other pyridine-containing esters, such as:
- Methyl 2-(pyridin-2-YL)acetate
- Methyl 3-(pyridin-2-YL)propanoate
- Methyl 4-(pyridin-2-YL)butanoate
These compounds share the pyridine ring but differ in the length and structure of the ester moiety. The unique combination of the pyridine ring and the long undecanoate chain in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
53602-15-6 |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC名 |
methyl 11-pyridin-2-ylundecanoate |
InChI |
InChI=1S/C17H27NO2/c1-20-17(19)14-9-7-5-3-2-4-6-8-12-16-13-10-11-15-18-16/h10-11,13,15H,2-9,12,14H2,1H3 |
InChIキー |
SLVCTLKPMFHEPE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)

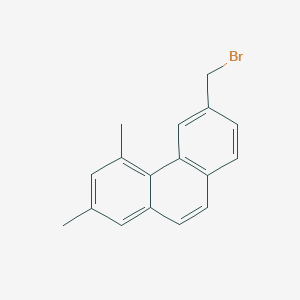

![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
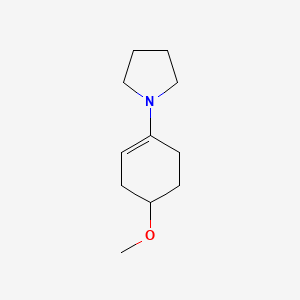
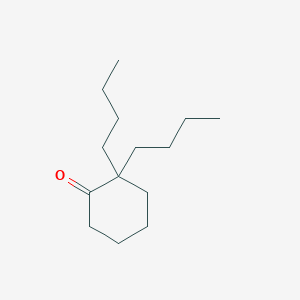
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
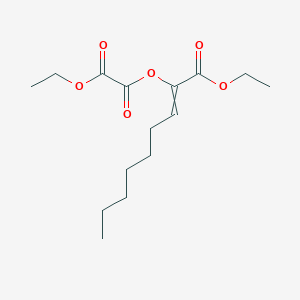
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
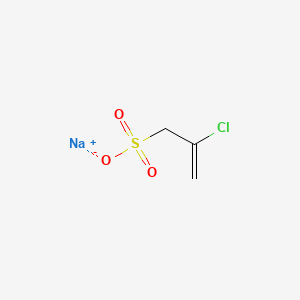
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
